Chemical properties and reactivity profile of 2-(6-Bromohexyl)oxirane
Chemical properties and reactivity profile of 2-(6-Bromohexyl)oxirane
An In-Depth Technical Guide to 2-(6-Bromohexyl)oxirane: Chemical Properties and Reactivity Profile
Executive Summary
2-(6-Bromohexyl)oxirane is a bifunctional electrophilic building block of significant interest to researchers in organic synthesis, medicinal chemistry, and materials science. Possessing two distinct reactive centers—a strained oxirane (epoxide) ring and a primary alkyl bromide—this molecule offers a versatile platform for the sequential or tandem introduction of various functionalities. The high ring strain of the epoxide facilitates nucleophilic attack, while the terminal bromide serves as a classic substrate for SN2 reactions. This guide provides a comprehensive analysis of the physicochemical properties, synthetic considerations, and detailed reactivity profile of 2-(6-Bromohexyl)oxirane, offering field-proven insights and detailed protocols for its strategic application in complex molecule synthesis.
Core Physicochemical and Spectroscopic Profile
A thorough understanding of the fundamental properties of 2-(6-Bromohexyl)oxirane is critical for its effective use in synthesis, including handling, reaction setup, and purification.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₅BrO | [1] |
| Molecular Weight | 207.11 g/mol | [1] |
| CAS Number | 120568-22-1 | [1] |
| Appearance | Liquid (predicted) | |
| Boiling Point | Not explicitly documented; estimated to be high | |
| Density | Not explicitly documented | |
| SMILES | BrCCCCCCC1CO1 | [1] |
| Topological Polar Surface Area (TPSA) | 12.53 Ų | [1] |
| logP | 2.7306 | [1] |
| Storage Conditions | Sealed in dry, 2-8°C | [1] |
Synthetic Pathway: Epoxidation of 8-Bromo-1-octene
The most direct and common synthetic route to 2-(6-Bromohexyl)oxirane is the epoxidation of the terminal alkene of 8-bromo-1-octene. This transformation is typically achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), which delivers an oxygen atom across the double bond in a concerted fashion.
Experimental Protocol: Synthesis via m-CPBA Epoxidation
This protocol outlines a standard laboratory procedure for the synthesis of 2-(6-Bromohexyl)oxirane. The causality behind this choice of reagent lies in the reliability and generally high yields of m-CPBA for the epoxidation of unhindered alkenes.
-
Vessel Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 8-bromo-1-octene (1.0 eq) dissolved in anhydrous dichloromethane (DCM) (approx. 0.2 M).
-
Temperature Control: Cool the solution to 0°C using an ice-water bath. Maintaining a low temperature is crucial to control the exothermicity of the reaction and prevent potential side reactions.
-
Reagent Addition: Dissolve m-CPBA (approx. 1.2 eq) in a minimal amount of DCM and add it to the dropping funnel. Add the m-CPBA solution dropwise to the stirred solution of the alkene over 30-60 minutes. The slow addition helps to manage the reaction rate and temperature.
-
Reaction Monitoring: Allow the reaction to stir at 0°C and gradually warm to room temperature over several hours. Progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting alkene.
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the m-chlorobenzoic acid byproduct. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield pure 2-(6-Bromohexyl)oxirane.
Caption: Synthetic workflow for 2-(6-Bromohexyl)oxirane.
Reactivity Profile: A Tale of Two Electrophiles
The synthetic utility of 2-(6-Bromohexyl)oxirane stems from its two distinct electrophilic sites. This dual reactivity allows for precise, stepwise functionalization, making it a powerful tool for building complex molecular architectures.
Caption: The two primary reactive sites of the molecule.
Reactivity of the Oxirane Ring
The three-membered epoxide ring is characterized by significant angle and torsional strain (approx. 13 kcal/mol), which is the driving force for its reactivity towards nucleophiles, even though an alkoxide is typically a poor leaving group.[2][3]
Under basic or neutral conditions with strong nucleophiles (e.g., RO⁻, CN⁻, R-MgBr, LiAlH₄), the reaction proceeds via a classic SN2 mechanism.[3][4] The nucleophile performs a backside attack on the sterically least hindered carbon atom of the epoxide. This choice is kinetically controlled, as the less substituted carbon is more accessible.
Mechanism:
-
Nucleophilic Attack: The strong nucleophile directly attacks one of the epoxide carbons. For 2-(6-Bromohexyl)oxirane, this attack occurs at the terminal CH₂ of the epoxide.
-
Ring Opening: The C-O bond breaks, with the electrons moving to the oxygen atom, forming an alkoxide intermediate.
-
Protonation: An acidic workup or proton transfer from a protic solvent protonates the alkoxide to yield the final alcohol product.[4]
Caption: Base-catalyzed epoxide ring-opening mechanism.
Exemplary Protocol: Reaction with Sodium Azide
-
Setup: In a round-bottom flask, dissolve 2-(6-Bromohexyl)oxirane (1.0 eq) in a polar aprotic solvent like DMF or DMSO.
-
Reagent Addition: Add sodium azide (NaN₃) (1.5 eq).
-
Reaction: Heat the mixture to 50-60°C and stir for 12-24 hours, monitoring by TLC.
-
Workup: Cool the reaction, pour it into water, and extract with ethyl acetate. The combined organic layers are washed, dried, and concentrated.
-
Purification: The crude product is purified by column chromatography to yield the corresponding azido-alcohol.
In the presence of acid, the reaction mechanism changes. The epoxide oxygen is first protonated, making it a much better leaving group and activating the ring.[2][5] The nucleophilic attack then occurs. For a terminal epoxide like this one, the reaction still proceeds with significant SN2 character, with the nucleophile attacking the primary carbon.[6] However, if one carbon were tertiary, the attack would preferentially occur at the more substituted carbon due to the development of a partial positive charge (SN1-like character).[2][5][6]
Mechanism:
-
Protonation: The acid catalyst (e.g., H₂SO₄) protonates the epoxide oxygen.
-
Nucleophilic Attack: A weak nucleophile (e.g., H₂O, ROH) attacks one of the carbons. For this molecule, it will attack the primary carbon, leading to a trans diol (if water is the nucleophile).
-
Deprotonation: The final product is formed after deprotonation.
Reactivity of the Primary Alkyl Bromide
The bromohexyl moiety is a classic primary alkyl halide, making it an excellent substrate for bimolecular nucleophilic substitution (SN2) reactions.[7][8]
Mechanism: The SN2 reaction is a single, concerted step where the incoming nucleophile attacks the carbon atom bearing the bromine from the backside, leading to an inversion of stereochemistry (though this is not relevant for this achiral center).[7][9] The reaction rate is dependent on the concentration of both the substrate and the nucleophile.[8]
Caption: The concerted SN2 mechanism at the alkyl bromide.
Exemplary Protocol: Synthesis of a Thioether
-
Nucleophile Preparation: In a flask, dissolve sodium thiomethoxide (NaSMe) (1.1 eq) in a polar aprotic solvent like acetone or DMF.
-
Substrate Addition: Add 2-(6-Bromohexyl)oxirane (1.0 eq) to the solution at room temperature.
-
Reaction: Stir the mixture at room temperature. The reaction is typically fast and can be monitored by TLC. The use of a primary halide and a strong nucleophile favors the SN2 pathway over potential elimination (E2) side reactions.[10]
-
Workup: Once complete, pour the reaction mixture into water and extract with diethyl ether.
-
Purification: Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the thioether product, which can be further purified if necessary.
Applications in Drug Discovery and Development
Bifunctional linkers and building blocks are invaluable in medicinal chemistry for constructing complex molecules and for creating probes or conjugates. 2-(6-Bromohexyl)oxirane can be used to:
-
Synthesize Novel Heterocycles: Intramolecular cyclization can be triggered by first opening the epoxide with a nucleophile (e.g., an amine) and then having the newly installed nucleophile displace the bromide, forming a cyclic structure.
-
Act as a Linker: The two reactive ends can be used to connect two different molecular fragments, a common strategy in developing PROTACs or other targeted therapies.
-
Introduce Spaced Functional Groups: The C8 chain provides a flexible spacer to position a functional group (introduced via the epoxide) at a distance from a molecular scaffold (attached at the bromide end). Small, polar, sp³-rich motifs like epoxides are increasingly sought after in drug design to improve physicochemical properties such as solubility while avoiding the pitfalls of "flat" aromatic molecules.[11][12]
Safety and Handling
Hazard Profile: While specific toxicity data for 2-(6-Bromohexyl)oxirane is limited, its constituent functional groups suggest a potential for hazard.
-
Alkylating Agent: Both epoxides and alkyl bromides are alkylating agents, meaning they can react with biological nucleophiles. Such compounds should be treated as potentially mutagenic and handled with care.
-
Irritation: Similar bromoalkanes and epoxides are known to cause skin and serious eye irritation.[13][14][15][16][17] May cause respiratory irritation.[13][15][16][17]
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemically resistant gloves (e.g., nitrile).[15]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids/bases.[1][14] Recommended storage is at 2-8°C.[1]
-
Spill & Disposal: In case of a spill, absorb with an inert material and dispose of as hazardous waste.[15] Do not allow the product to enter drains.[15]
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